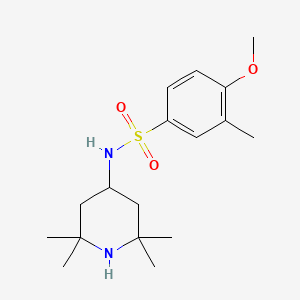

4-methoxy-3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3S/c1-12-9-14(7-8-15(12)22-6)23(20,21)18-13-10-16(2,3)19-17(4,5)11-13/h7-9,13,18-19H,10-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBNXVLWTQWSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form an amine. This amine is then subjected to sulfonation to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction conditions can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-methoxy-3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Methyl-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Benzenesulfonamide (CAS 37819-94-6)

- Structure : Differs from the target compound by replacing the 4-methoxy group with a methyl group.

- The molecular weight (C₁₆H₂₆N₂O₂S) is slightly lower (326.46 g/mol vs. 342.45 g/mol for the methoxy analog).

- Applications : Similar TMP substituents suggest comparable steric shielding, which may enhance stability in harsh chemical environments .

N-(4-Methoxyphenyl)Benzenesulfonamide

- Structure : Features a methoxy group on the phenyl ring attached to the sulfonamide nitrogen.

- Crystal Packing : Exhibits N–H⋯O hydrogen bonding, forming layered structures. The methoxy group may influence π-stacking interactions, as seen in related compounds .

- Bioactivity : Sulfonamides with methoxy substituents are often explored for antimicrobial activity, though substituent positioning (3- vs. 4-) significantly affects potency .

Role of the Piperidine Substituent

Bis-TMP Naphthalimide (Fluorescent Probe)

- Structure : Contains two TMP groups attached to a naphthalimide core.

- Steric and Electronic Effects : The TMP groups prevent π-stacking due to steric hindrance, enhancing fluorescence quantum yield by reducing quenching. Hydrogen bonding (N–H⋯O) organizes molecules into layers, a feature shared with sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide .

- Synthesis : Prepared via nucleophilic substitution (similar to sulfonamide formation), highlighting the versatility of TMP-containing amines in diverse synthetic routes .

2-(2,2,6,6-Tetramethylpiperidin-4-yl)Propane-1,3-Diamine (Epoxy Hardener)

- Structure : A diamine with a TMP group, used in epoxy resin hardening.

- Steric Shielding : The TMP group reduces reactivity with epoxides, enabling controlled curing. This contrasts with sulfonamides, where TMP primarily enhances solubility and stability .

Electronic and Solubility Profiles

Biological Activity

4-Methoxy-3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Structure and Composition

The compound features a benzenesulfonamide core linked to a piperidine ring, contributing to its unique biological properties. Its molecular formula is with a molecular weight of approximately 336.48 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H28N2O3S |

| Molecular Weight | 336.48 g/mol |

| CAS Number | 723742-43-6 |

Synthesis

The synthesis typically involves several steps starting from an aromatic precursor, including nitration, reduction to an amine, and subsequent sulfonation to introduce the sulfonamide group.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, effectively inhibiting their activity. The piperidine moiety enhances binding affinity and specificity towards these targets.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites.

- Protein Interactions : It may also interact with proteins involved in critical cellular pathways, affecting their functionality.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives based on similar structures have shown promising results against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). One derivative exhibited IC50 values of 1.35 μM against A549 cells and demonstrated over 80% inhibition of tumor growth in xenograft models .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound may possess anti-inflammatory properties. Sulfonamides are known for their ability to inhibit inflammatory pathways, which could be relevant in treating conditions characterized by excessive inflammation.

Neuroprotective Effects

Some studies suggest that compounds with similar structures may exhibit neuroprotective effects by inhibiting oxidative stress and promoting neuronal survival in models of neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study investigated a series of benzenesulfonamide derivatives that included the target compound. The results indicated that certain derivatives significantly inhibited tubulin polymerization and STAT3 phosphorylation—key processes in cancer cell proliferation—showing strong in vitro activity against multiple cancer cell lines .

Case Study 2: Enzyme Inhibition

Research on enzyme interactions revealed that the compound effectively inhibited enzymes involved in metabolic pathways critical for cancer progression. The mechanism involved competitive binding at the enzyme's active site, leading to reduced enzymatic activity and subsequent effects on cell viability .

Q & A

Q. What are the common synthetic routes for synthesizing 4-methoxy-3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and amine derivatives. For example, a benzenesulfonyl chloride intermediate can react with a substituted piperidine under basic conditions (e.g., using NaH or K₂CO₃ in DMF or NMP) at elevated temperatures (80–120°C) to form the sulfonamide bond . Solvent choice and temperature optimization are critical for yield improvement. Piperidine derivatives with steric hindrance (e.g., 2,2,6,6-tetramethyl groups) may require prolonged reaction times or alternative activating agents .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is indispensable for confirming the sulfonamide linkage, methoxy group, and piperidine substitution patterns. Mass spectrometry (MS) via ESI or MALDI-TOF validates molecular weight. Infrared (IR) spectroscopy can confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹). X-ray crystallography is recommended for resolving steric effects in the piperidine ring .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) for structurally similar sulfonamides recommend using PPE (gloves, lab coat, goggles), working in a fume hood, and avoiding inhalation or skin contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Piperidine derivatives may require additional precautions due to potential neurotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this sulfonamide derivative?

- Methodological Answer : Design of Experiments (DoE) approaches, such as response surface methodology, can systematically evaluate variables like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Et₃N), and temperature. For sterically hindered piperidines, microwave-assisted synthesis or flow chemistry may enhance reaction efficiency. Catalyst screening (e.g., DMAP for acylation steps) can also improve yields .

Q. What strategies are effective in resolving contradictions between crystallographic data and computational modeling for this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility or crystal packing effects. Advanced computational methods (DFT or MD simulations) can model dynamic behavior and compare energy-minimized structures with X-ray data. For example, ICReDD’s hybrid computational-experimental workflow uses quantum chemical calculations to validate experimental crystallographic results, reducing ambiguity in structural assignments .

Q. How do modifications to the piperidine ring affect the compound's biological activity?

- Methodological Answer : Substituents on the piperidine ring (e.g., methyl groups at 2,2,6,6 positions) influence steric bulk and lipophilicity, impacting target binding. Comparative studies using analogs with varying substituents can employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities. For example, 2,2,6,6-tetramethyl groups may enhance metabolic stability but reduce solubility, requiring formulation adjustments .

Data Analysis and Experimental Design

Q. How should researchers address conflicting bioactivity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers. Consider assay-specific variables like buffer pH, ion concentration, or cell line variability. For sulfonamides, non-specific binding to serum proteins may explain discrepancies, necessitating SPR or equilibrium dialysis to measure free compound concentrations .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations and reaction path search algorithms (e.g., AFIR or GRRM) can predict reaction pathways. Tools like Gaussian or ORCA optimize transition states, while machine learning platforms (e.g., Chemprop) predict regioselectivity. ICReDD’s integrated approach combines these methods with high-throughput experimentation to prioritize viable synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.